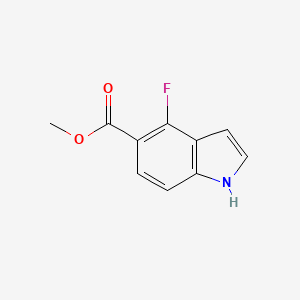

methyl 4-fluoro-1H-indole-5-carboxylate

Description

Methyl 4-fluoro-1H-indole-5-carboxylate (CAS 1670-83-3) is a fluorinated indole derivative with a methyl ester group at position 5 and a fluorine atom at position 4 of the indole ring. Indole derivatives are critical in medicinal chemistry due to their bioactivity, particularly in targeting receptors and enzymes. The fluorine atom enhances electronegativity and metabolic stability, while the ester group at position 5 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or amidation .

Properties

IUPAC Name |

methyl 4-fluoro-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAMXSQVTKMOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-fluoro-1H-indole-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

Formation of Indole Ring: The indole ring is constructed through a Fischer indole synthesis, where 4-fluoroaniline reacts with ethyl acetoacetate in the presence of an acid catalyst.

Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to form methyl 4-fluoro-1H-indole-5-carboxylate.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Nucleophilic Substitution: The fluorine atom on the indole ring can be substituted by nucleophiles such as amines and thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Scientific Research Applications

Methyl 4-fluoro-1H-indole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules and natural products.

Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Position and Reactivity :

- The fluoro group at position 4 in the target compound induces electron-withdrawing effects, stabilizing the indole ring and directing electrophilic substitutions to less electronegative positions (e.g., C-6 or C-7). This contrasts with 5-fluoroindole-2-carboxylate (), where fluorine at C-5 and ester at C-2 create distinct electronic environments, as evidenced by upfield shifts in $^{13}\text{C}$-NMR (e.g., δ 157.62 for C=O in amide derivatives) .

- Methoxy groups (e.g., 7-methoxy in ) donate electron density via resonance, increasing solubility in polar solvents compared to fluoro-substituted analogs.

Functional Group Impact :

- Methyl/ethyl esters (e.g., ) are less polar than carboxylic acids, enhancing membrane permeability in biological systems. For instance, methyl 4-fluoro-1H-indole-5-carboxylate may exhibit better bioavailability than 4-fluoro-1H-indole-6-carboxylic acid due to its ester group .

- Carboxylic acids (e.g., 4-fluoro-1H-indole-6-carboxylic acid) are prone to salt formation, improving water solubility but requiring protective strategies during synthesis .

Synthetic Yields and Challenges :

- Ethyl 5-fluoroindole-2-carboxylate derivatives () show moderate yields (10–37.5%) due to competing side reactions in high-temperature reflux conditions. The target compound’s synthesis likely faces similar challenges, necessitating optimized catalysts or solvent systems.

- Commercial analogs like 1-methyl-1H-indole-5-carboxylic acid () are produced at scale with high purity (95%), suggesting established protocols for N-methylation and carboxylation.

Spectroscopic Signatures :

- Fluorine substituents cause distinct $^{19}\text{F}$-NMR shifts and deshielding in $^{1}\text{H}$-NMR. For example, H-3 in ethyl 5-fluoroindole-2-carboxylate resonates at δ 8.0 (), whereas methoxy groups (e.g., δ 3.8–4.0 for OCH₃) exhibit characteristic singlets .

- IR spectra for fluoroindoles show strong C-F stretches near 1261 cm$^{-1}$, while ester carbonyls absorb at ~1666 cm$^{-1}$ ().

Biological and Application Context :

- Indole derivatives with imidazolyl groups () demonstrate enhanced binding to biological targets (e.g., kinases) compared to simple esters, highlighting the role of heterocyclic appendages.

- The fluoro and ester groups in methyl 4-fluoro-1H-indole-5-carboxylate may synergize to improve CNS penetration or protease resistance, making it a candidate for neuropharmaceuticals .

Research Findings and Implications

- Stability : Fluorine’s electronegativity enhances oxidative stability, as seen in the persistence of fluoroindoles under ambient conditions compared to methoxy or hydroxy analogs .

- Drug Design : The ester group in methyl 4-fluoro-1H-indole-5-carboxylate serves as a prodrug motif, enabling controlled hydrolysis to active carboxylic acids in vivo .

- Environmental Impact : Fluorinated indoles, like other halogenated organics, may contribute to environmental persistence, warranting studies on degradation pathways (analogous to EPFRs in ).

Biological Activity

Methyl 4-fluoro-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 4-fluoro-1H-indole-5-carboxylate features an indole ring substituted with a fluorine atom at the 4-position and a carboxylate group at the 5-position. This unique substitution pattern enhances its reactivity and biological activity. The molecular formula is C₉H₈FNO₂, with a molecular weight of approximately 179.15 g/mol.

The biological activity of methyl 4-fluoro-1H-indole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Electrophilic Substitution : The indole ring is highly reactive, allowing for electrophilic substitutions that can modify its structure and enhance biological activity.

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, leading to derivatives with differing biological properties.

- Receptor Interaction : The compound can mimic natural substrates, enabling it to bind to active sites on enzymes and receptors, thereby modulating their activity .

Biological Activities

Methyl 4-fluoro-1H-indole-5-carboxylate has been studied for various biological activities, including:

- Antiviral Activity : Research indicates that derivatives of indole compounds exhibit antiviral properties. Methyl 4-fluoro-1H-indole-5-carboxylate has been evaluated for its efficacy against neurotropic alphaviruses, showing potential as an antiviral agent .

- Anticancer Properties : Indoles are known to possess anticancer properties. Studies have shown that modifications in the indole structure can enhance cytotoxicity against cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that indole derivatives can exhibit anti-inflammatory effects, making them candidates for further pharmacological exploration .

Data Table of Biological Activities

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of methyl 4-fluoro-1H-indole-5-carboxylate, researchers found that certain derivatives significantly inhibited the replication of western equine encephalitis virus (WEEV) in vitro. The study reported a tenfold improvement in potency compared to previous compounds in the same series .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of methyl 4-fluoro-1H-indole-5-carboxylate on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting strong anticancer potential. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the indole ring could enhance efficacy while minimizing toxicity .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of methyl 4-fluoro-1H-indole-5-carboxylate. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess safety and efficacy.

- Synthesis of Derivatives : Exploring structural modifications to improve bioavailability and target specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for methyl 4-fluoro-1H-indole-5-carboxylate, and how are reaction parameters optimized?

- Methodology : The compound is synthesized via coupling reactions starting from methyl 1H-indole-5-carboxylate derivatives. For example, Method A (as described in ) involves reacting methyl indole carboxylate with aryl halides under palladium catalysis. Key parameters include:

- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.

- Solvent : Polar aprotic solvents (e.g., DMF or THF) at reflux (80–120°C).

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 10% EtOAC/hexanes) .

Q. What purification techniques ensure high-purity methyl 4-fluoro-1H-indole-5-carboxylate, and how is purity validated?

- Purification : Column chromatography (silica gel) with eluent gradients (e.g., 10–30% EtOAc/hexanes) effectively isolates the target compound. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystallinity .

- Validation :

- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 8.35 ppm for indole H-4 in CDCl₃) .

- HPLC : Purity >98% verified via reverse-phase C18 columns with UV detection .

- Melting Point : Consistency with literature values (e.g., mp 140–146°C for related indole esters) .

Q. How do substituent positions (fluoro, methyl ester) influence the compound’s physicochemical properties?

- Electronic Effects : The 4-fluoro group increases electron withdrawal, stabilizing the indole ring and altering reactivity in electrophilic substitutions.

- Solubility : The methyl ester enhances lipophilicity compared to free carboxylic acids, favoring solubility in organic solvents (e.g., DCM, THF) over aqueous media .

- Spectroscopic Signatures : Fluorine substituents cause distinct ¹⁹F NMR shifts (e.g., δ -110 to -120 ppm) and influence UV-Vis absorption maxima .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and solvent interactions of methyl 4-fluoro-1H-indole-5-carboxylate?

- Methodology :

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces.

- Solvent Effects : CAM-B3LYP accounts for solvent polarity (e.g., methanol, DMSO) via the Polarizable Continuum Model (PCM), predicting solvatochromic shifts in UV-Vis and fluorescence spectra .

Q. How should researchers resolve contradictions in NMR data between synthetic batches of methyl 4-fluoro-1H-indole-5-carboxylate?

- Systematic Approach :

Batch Comparison : Cross-validate synthetic conditions (e.g., catalyst loading, reaction time).

Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks and detect regioisomeric impurities.

X-ray Crystallography : Resolve structural ambiguities by comparing experimental vs. calculated dihedral angles (e.g., indole vs. ester plane angles ≈22.5°) .

Isotopic Labeling : Trace fluorine incorporation efficiency via ¹⁹F NMR .

Q. What mechanistic insights explain the regioselectivity of fluorination in methyl 1H-indole-5-carboxylate derivatives?

- Proposed Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.